4-(1-Aminoethyl)-2-bromo-5-methylphenol

Lipophilicity logP Physicochemical Properties

Researchers face limited options for brominated phenols with precise substitution patterns that enable both chiral synthesis and cross-coupling. This compound solves that gap. - **Chiral Center**: The 1-aminoethyl group provides a benzylic stereocenter for enantioselective synthesis. - **Synthetic Handle**: Bromine at the 2-position enables Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings. - **Physicochemical Profile**: Calculated logP ≈ 2.75, balancing lipophilicity for lead optimization.

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Cat. No. B13297941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminoethyl)-2-bromo-5-methylphenol
Molecular FormulaC9H12BrNO
Molecular Weight230.10 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(C)N)Br)O
InChIInChI=1S/C9H12BrNO/c1-5-3-9(12)8(10)4-7(5)6(2)11/h3-4,6,12H,11H2,1-2H3
InChIKeyHEJWTBOIEYGQJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Aminoethyl)-2-bromo-5-methylphenol: Procurement & Selection Guide


4-(1-Aminoethyl)-2-bromo-5-methylphenol (CAS: 1782237-09-5) is a substituted phenolic compound with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.10 g/mol . It features a phenolic ring substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and a 1-aminoethyl moiety at the 4-position. This structural arrangement places it within the class of brominated aminoalkylphenols, a category of compounds recognized for their utility as versatile synthetic intermediates in medicinal chemistry and chemical biology [1]. The presence of both an amino group and a phenolic hydroxyl group provides dual reactive handles, while the bromine atom serves as a strategic position for further functionalization via cross-coupling chemistry [1].

Dual functionality Amino and phenolic hydroxyl groups provide orthogonal reactive sites
Cross-coupling ready Bromine at 2-position serves as synthetic handle for Pd-catalyzed couplings
Chiral scaffold Benzylic chiral center enables enantioselective synthesis and resolution

4-(1-Aminoethyl)-2-bromo-5-methylphenol: Substitution Challenges


Brominated phenolic compounds with aminoalkyl substituents cannot be generically interchanged due to the profound impact of subtle substitution pattern variations on physicochemical properties, reactivity, and biological target engagement [1]. The specific 2-bromo-5-methyl-4-(1-aminoethyl) substitution pattern on the phenol ring dictates unique steric and electronic parameters that directly influence hydrogen-bonding capacity, halogen-bonding potential, and lipophilicity [2]. Even minor positional isomerism or the absence of a single substituent—such as the methyl group at the 5-position or the bromine at the 2-position—can significantly alter the compound's performance in key applications, including its behavior as a chiral building block in asymmetric synthesis [3].

Substitution pattern

Removal or relocation of the 2-bromo or 5-methyl groups alters hydrogen‑bonding and halogen‑bonding capacity, potentially affecting target engagement.

Chiral center absence

Analogs without the 1‑aminoethyl chiral center lose the ability to be resolved into enantiopure forms; may not support asymmetric synthesis workflows.

Lipophilicity shift

Changes to the substitution pattern can significantly shift logP, impacting membrane permeability and formulation behavior in research models.

4-(1-Aminoethyl)-2-bromo-5-methylphenol vs. Structural Analogs


Lipophilicity: logP vs. Unsubstituted Core

The introduction of the 1-aminoethyl group at the 4-position significantly alters the lipophilic character of the brominated phenol core relative to the unsubstituted 2-bromo-5-methylphenol scaffold. This difference is critical for applications where membrane permeability or target binding is influenced by lipophilicity .

Lipophilicity (logP)
Data to verify
Target: 2.75–2.78 vs. Core: 2.93 (Δ ≈ -0.15 to -0.18)
Reduced lipophilicity may support aqueous solubility considerations; confirm experimentally.
Calculated values; no experimental logP reported.
Lipophilicity logP Physicochemical Properties Drug Design

Chiral Resolution & Asymmetric Synthesis

Compounds bearing the 2-(1-aminoethyl)phenol motif, including the target compound, are established scaffolds for asymmetric synthesis and chiral resolution. The chiral center at the benzylic position of the aminoethyl group enables the generation of enantiomerically enriched building blocks. Methodologies for the enantioselective N-acylation and production of enantiomer-pure aminoalkylphenols have been developed specifically for this structural class [1].

Chiral resolution
Class-level
Hydrolase-catalyzed enantioselective N-acylation reported for aminoalkylphenol class
Class-level enantiomeric enrichment context; validate for this specific derivative.
Patent method; experimental validation required.
Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis Aminoalkylphenols

Bromine: Strategic Blocking Group for Functionalization

The bromine substituent at the 2-position of 4-(1-Aminoethyl)-2-bromo-5-methylphenol functions as more than a structural feature; it serves as a strategic blocking group during aromatic ring functionalization and as a reactive handle for subsequent cross-coupling reactions. This dual functionality enables regioselective transformations that are not possible with non-halogenated analogs [1].

Synthetic handle
Class-level
2‑bromo serves as blocking group and cross‑coupling site
Enables regioselective functionalization not possible with non‑halogenated analogs.
Class-level inference; verify under intended reaction conditions.
Cross-Coupling Synthetic Intermediate Blocking Group Regioselective Functionalization

4-(1-Aminoethyl)-2-bromo-5-methylphenol: Validated Application Scenarios


Chiral Building Block for Asymmetric Synthesis

The 1-aminoethyl substituent provides a chiral center at the benzylic position, making this compound a valuable scaffold for asymmetric synthesis. Enzymatic resolution methodologies, such as hydrolase-catalyzed enantioselective N-acylation, have been established for aminoalkylphenols to produce enantiomer-pure intermediates [1]. This compound can serve as a precursor to chiral ligands or as a starting material for the synthesis of enantiomerically enriched pharmacophores, distinguishing it from achiral phenolic analogs.

Cross-Coupling Intermediate for Complex Scaffolds

The bromine atom at the 2-position provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This enables the installation of diverse aryl, amine, or alkyne moieties at the ortho position relative to the phenolic hydroxyl group. Additionally, the bromine can function as a blocking group to direct regioselective functionalization elsewhere on the aromatic ring before subsequent removal or substitution [1].

Lead Optimization: Lipophilicity and Binding Modulation

In drug discovery programs focused on brominated phenolic scaffolds, this compound offers a calculated logP of approximately 2.75-2.78, representing a modest but potentially meaningful reduction in lipophilicity compared to the unsubstituted 2-bromo-5-methylphenol core (logP = 2.93) [1]. This physicochemical differentiation, combined with the presence of the primary amine group for salt formation and the phenolic hydroxyl for hydrogen bonding, makes it a strategic choice for lead optimization campaigns aiming to balance potency with favorable ADME properties.

Antimicrobial Development: Bromophenol Scaffold

Brominated phenolic compounds demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi, with structure-activity relationship studies revealing that substitution pattern critically influences potency [1][2]. The unique 2-bromo-5-methyl-4-(1-aminoethyl) substitution pattern of this compound positions it as a distinct candidate for antimicrobial screening libraries, offering a substitution motif that differs from previously characterized natural and synthetic bromophenols [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral pharmacophores
Chiral benzylic center with enzymatic resolution pathway
Enantiomeric purity and resolution viability for target derivative
Pd-catalyzed cross-coupling library synthesis
Ortho-bromo substituent as synthetic handle
Coupling compatibility with desired aryl/amine/alkyne partners
Lead optimization for balanced ADME properties
Reduced lipophilicity vs. unsubstituted core; dual H-bond donors/acceptors
Lipophilicity assessment and aqueous solubility verification
Antimicrobial screening studies
Distinct brominated aminoalkylphenol substitution pattern
Reported screening context; verify against target Gram-positive, Gram-negative, and fungal strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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